
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide: is a complex organic compound that features a thioxanthene core with a nitrophenyl group and a carboxamide functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to the phenyl ring.
Formation of Carboxamide: The carboxamide functionality is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or thioxanthene core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioxanthenes and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its structural properties, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments, providing vibrant colors and stability.
Mecanismo De Acción
The mechanism by which N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioxanthene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
4-Nitrophenol: Shares the nitrophenyl group but lacks the thioxanthene core.
Thioxanthone: Contains the thioxanthene core but lacks the nitrophenyl and carboxamide functionalities.
Uniqueness: N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide is unique due to the combination of the nitrophenyl group, thioxanthene core, and carboxamide functionality. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Propiedades
Número CAS |
185454-42-6 |
|---|---|
Fórmula molecular |
C20H12N2O4S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-9-oxothioxanthene-4-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-18-14-4-1-2-7-17(14)27-19-15(18)5-3-6-16(19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
Clave InChI |
JKHHGYBCPXKDBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


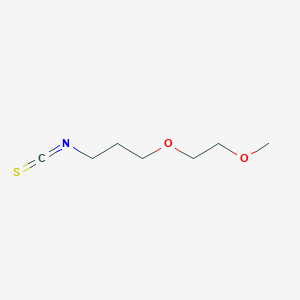
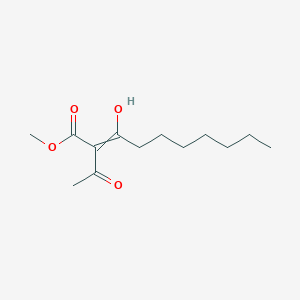
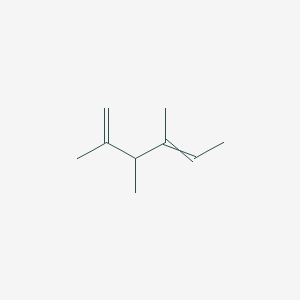
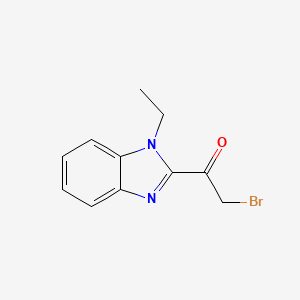

![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
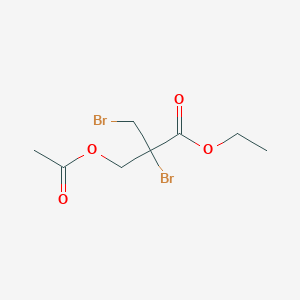
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)

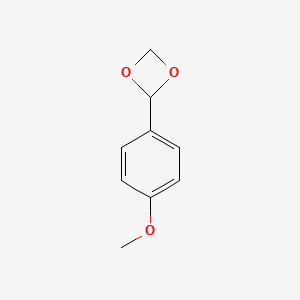


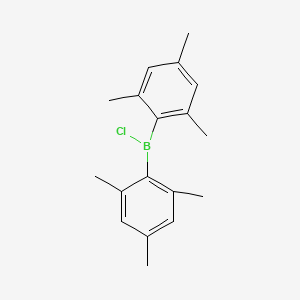
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
